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Compound of Interest

Compound Name: 3-Decanone

Cat. No.: B1198406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Decanone, a naturally occurring ketone, is a significant volatile compound contributing to the

characteristic aroma and flavor profiles of various food products, particularly dairy items like

cheese.[1] Its distinct fruity, waxy, and cheesy notes make it a crucial analyte in food science

for quality control, flavor development, and authenticity assessment. These application notes

provide detailed protocols for the use of 3-decanone as a reference standard in analytical and

sensory evaluations of food matrices.

Physicochemical Properties of 3-Decanone
A comprehensive understanding of the physicochemical properties of 3-decanone is essential

for its effective use as a reference standard.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1198406?utm_src=pdf-interest
https://www.benchchem.com/product/b1198406?utm_src=pdf-body
https://conservancy.umn.edu/server/api/core/bitstreams/0d32f459-441d-4bad-a03c-3fb2bd9ed4b6/content
https://www.benchchem.com/product/b1198406?utm_src=pdf-body
https://www.benchchem.com/product/b1198406?utm_src=pdf-body
https://www.benchchem.com/product/b1198406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1198406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C10H20O

Molecular Weight 156.27 g/mol

Appearance Colorless liquid

Odor Profile
Waxy, fruity, citrus, orange,

floral, green

Boiling Point 204-205 °C

Melting Point -4 to -3 °C

Density 0.825 g/mL at 25 °C

Solubility
Insoluble in water; soluble in

alcohol

FEMA Number 3966

JECFA Number 1118

Applications in Food Science
As a reference standard, 3-decanone is primarily utilized in the following applications:

Flavor and Aroma Analysis: Quantification of 3-decanone helps in characterizing the flavor

profile of various foods, especially cheeses, where it contributes to the typical cheesy aroma.

Quality Control: Monitoring the concentration of 3-decanone can serve as an indicator of

product consistency and quality. Deviations from established norms may indicate issues with

raw materials, processing, or storage.

Authenticity and Adulteration Detection: The presence and concentration of 3-decanone,

along with other volatile compounds, can help verify the authenticity of certain food products

and detect potential adulteration.

Shelf-Life and Stability Studies: Tracking the changes in 3-decanone concentration over

time helps in determining the shelf-life of food products and understanding the impact of
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different storage conditions on flavor stability.[2][3][4]

Quantitative Data of 3-Decanone in Food Products
The concentration of 3-decanone can vary significantly depending on the food matrix,

processing methods, and aging conditions. The following table summarizes reported

concentrations in some dairy products.

Food Product Concentration Range Analytical Method

Cheddar Cheese
Varies with maturity; a major

volatile component
GC-MS

UHT Milk (higher fat content)

Higher concentrations

compared to raw and

pasteurized milk

HS-SPME/GC

Various Cheeses
Present as a key volatile

compound
GC-MS

Experimental Protocols
Detailed methodologies for key experiments involving 3-decanone as a reference standard are

provided below.

Protocol 1: Quantitative Analysis of 3-Decanone in
Cheese by HS-SPME-GC-MS
This protocol describes the quantification of 3-decanone in a cheese matrix using headspace

solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry

(GC-MS).

1. Materials and Reagents:

3-Decanone reference standard (≥97% purity)

Internal standard (e.g., 2-undecanone)
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Sodium chloride (NaCl)

Deionized water

Cheese sample

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

2. Standard Preparation:

Prepare a stock solution of 3-decanone (e.g., 1000 µg/mL) in a suitable solvent like

methanol.

Prepare a series of working standard solutions by diluting the stock solution to create a

calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Prepare an internal standard solution (e.g., 5 µg/mL of 2-undecanone in methanol).

3. Sample Preparation:

Grate the cheese sample.

Weigh 2 g of the grated cheese into a 20 mL headspace vial.

Add 5 mL of a saturated NaCl solution.

Spike the sample with a known amount of the internal standard solution (e.g., 50 µL of 5

µg/mL 2-undecanone).

4. HS-SPME Procedure:

Place the vial in a heating block or water bath and equilibrate at 60°C for 30 minutes with

gentle agitation.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

Retract the fiber and immediately introduce it into the GC injector.
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5. GC-MS Analysis:

Injector: 250°C, splitless mode for 2 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp 1: Increase to 150°C at 5°C/min.

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-350.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

6. Data Analysis:

Identify 3-decanone and the internal standard based on their retention times and mass

spectra.

Quantify 3-decanone using the calibration curve constructed from the peak area ratios of 3-
decanone to the internal standard.

Method Validation Parameters:
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Parameter Typical Value/Range

Limit of Detection (LOD) 0.003 - 0.510 µg/L

Limit of Quantitation (LOQ) 0.010 - 1.55 µg/L

Recovery 88 - 114%

Repeatability (RSD) < 17%

Note: These values are indicative and should be determined for each specific matrix and

instrument.

Workflow for GC-MS Analysis of 3-Decanone in Cheese
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Sample & Standard Preparation
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Caption: Workflow for the quantitative analysis of 3-decanone in cheese.
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Protocol 2: Sensory Evaluation of 3-Decanone using a
Triangle Test
This protocol is designed to determine if a perceptible difference exists between a standard

food product and one with an altered concentration of 3-decanone.

1. Objective:

To determine if a change in the concentration of 3-decanone in a food matrix (e.g., cheese)

is sensorially perceptible.

2. Panelists:

A panel of 20-30 trained or consumer panelists.

3. Samples:

Reference Sample (A): The standard food product.

Test Sample (B): The food product with an added or reduced concentration of 3-decanone.

4. Sample Preparation and Presentation:

Prepare both reference and test samples under identical conditions.

Present three samples to each panelist in a randomized order. Two samples will be identical

(e.g., A, A) and one will be different (e.g., B). The possible combinations are AAB, ABA, BAA,

BBA, BAB, ABB.

Code the samples with random three-digit numbers.

Serve the samples at a controlled temperature.

Provide water and unsalted crackers for palate cleansing between samples.

5. Procedure:

Instruct panelists to evaluate the samples from left to right.
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Ask panelists to identify the "odd" or "different" sample.

Panelists record their choice on a scoresheet.

6. Data Analysis:

Count the number of correct identifications.

Use a statistical table for triangle tests (based on the number of panelists and the desired

significance level, e.g., p < 0.05) to determine if the number of correct identifications is

statistically significant.

Workflow for Sensory Evaluation (Triangle Test)
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Test Setup
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Sample Preparation & Storage

Time-Point Testing

Data Analysis & Shelf-Life Prediction

Spike Dairy Product with 3-Decanone

Package Samples
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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